Bienvenue dans la boutique en ligne BenchChem!

Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)

Regiochemical isomer Dimeric impurity Structural elucidation

Fesoterodine Related Impurity 8, also designated as Fesoterodine Impurity P or Fesoterodine Impurity 12 (CAS 1380491-71-3), is a chemically characterized, process-related and degradation-derived dimeric impurity of the antimuscarinic prodrug fesoterodine fumarate (Toviaz®). It bears the IUPAC name 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-((2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenoxy)methyl)phenyl isobutyrate, with molecular formula C48H66N2O4 and molecular weight 735.07 g/mol.

Molecular Formula C48H66N2O4
Molecular Weight 735.07
CAS No. 1380491-71-3
Cat. No. B601963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFesoterodine Related Impurity 8 (Fesoterodine Impurity P)
CAS1380491-71-3
SynonymsFesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether; 
Molecular FormulaC48H66N2O4
Molecular Weight735.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Fesoterodine Related Impurity 8 (Impurity P, CAS 1380491-71-3): Asymmetric Dimer Reference Standard for ANDA and QC Testing


Fesoterodine Related Impurity 8, also designated as Fesoterodine Impurity P or Fesoterodine Impurity 12 (CAS 1380491-71-3), is a chemically characterized, process-related and degradation-derived dimeric impurity of the antimuscarinic prodrug fesoterodine fumarate (Toviaz®) . It bears the IUPAC name 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-((2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenoxy)methyl)phenyl isobutyrate, with molecular formula C48H66N2O4 and molecular weight 735.07 g/mol [1]. This impurity is classified as the asymmetric dimer impurity (Formula III) in the Alembic Pharmaceuticals reference marker patent and corresponds to Impurity-5 in the validated stability-indicating HPLC method developed by Kumar et al. (2021) [2][3]. It is supplied as an off-white to whitish solid with certified purity >95% by HPLC and is accompanied by a comprehensive Certificate of Analysis including 1H NMR, 13C NMR, IR, and mass spectral data .

Why Fesoterodine Impurity P (CAS 1380491-71-3) Cannot Be Substituted by Other Dimeric Impurities in Quantitative Analysis


Fesoterodine dimeric impurities share an identical molecular formula (C48H66N2O4, MW 735.07) but exist as distinct regiochemical isomers differentiated by the position of the ether linkage connecting the two monomeric units [1]. Impurity P (the asymmetric dimer) bears a phenoxy linkage at the 2-position of the diol unit with the hydroxymethyl group at the 4-position, whereas the monoester of the symmetrical dimer (Fesoterodine Diol Dimer Monoester, CAS 1428856-46-5) features a benzyloxy linkage at the 3-position with the hydroxy group at the 4-position [2]. During forced degradation and stability studies, the symmetric and asymmetric dimer impurities have been shown to co-elute at the same relative retention time (RRT 1.82) under standard chromatographic conditions and could only be resolved through preparative HPLC followed by differential NMR characterization [1]. Regulatory submission data further demonstrate that these dimeric impurities are subject to distinct control thresholds: the combined symmetric and asymmetric dimer content in the API must not exceed 0.15%, whereas structurally related monoester impurities in the drug product are controlled at a specification limit of not more than 0.625% per ICH Q3B(R2) [1][3]. Consequently, using an incorrect dimeric impurity reference standard introduces systematic quantitation error, compromises peak identity confirmation in HPLC/LC-MS methods, and may lead to failed ANDA regulatory review due to inadequate specificity demonstration.

Quantitative Differentiation Evidence for Fesoterodine Impurity P (CAS 1380491-71-3) vs. Closest Analogs


Regiochemical Isomerism vs. Monoester of Symmetrical Dimer: Identical Molecular Formula, Distinct IUPAC Connectivity, Different Pharmacopoeial Identity

Impurity P (asymmetric dimer, CAS 1380491-71-3) and the monoester of the symmetrical dimer (CAS 1428856-46-5) share the identical molecular formula C48H66N2O4 and molecular weight 735.07 g/mol, yet they are distinct chemical entities differentiated solely by the regiochemistry of the ether bridge linking the two fesoterodine-derived monomer units [1]. In Impurity P, the ether oxygen is attached at the 2-position of the second aromatic ring (phenoxy linkage) with the hydroxymethyl substituent at the 4-position, yielding the IUPAC name 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-((2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenoxy)methyl)phenyl isobutyrate [2]. In the monoester of the symmetrical dimer, the ether oxygen is attached at the 3-position (benzyloxy linkage) with the hydroxy group at the 4-position, yielding the IUPAC name 2-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-(((3-((R)-3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzyl)oxy)methyl)phenyl isobutyrate . The Kumar et al. (2021) validated HPLC method explicitly lists these as two separate impurity entries — Impurity-5 (the asymmetric dimer, matching Impurity P) and Monoester of symmetrical dimer — confirming they are chromatographically distinct and independently quantified species [3]. This regiochemical difference results in differentiated NMR aromatic proton patterns and CH2-O signal multiplicity, as documented in the Alembic patent analytical data for the asymmetric dimer (δ 4.24 and 4.34 ppm, two distinct CH2-O singlets) [1].

Regiochemical isomer Dimeric impurity Structural elucidation Reference standard identity

Regulatory Specification Limit: 0.15% API Threshold for Asymmetric Dimer vs. 0.625% Drug Product Limit for Other Impurities

The Alembic Pharmaceuticals reference marker patent (US 20140374284 A1) explicitly establishes that the content of the fesoterodine symmetric dimer impurity (Formula II) and asymmetric dimer impurity (Formula III, i.e., Impurity P) in the target API substance must not exceed the limit of 0.15% [1]. This 0.15% API-level threshold is applied because these dimeric impurities arise from chemical instability of the API itself and are classified as known, structurally characterized degradation products requiring tighter control than unidentified impurities [1]. In contrast, the validated HPLC method of Kumar et al. (2021) applies an ICH Q3B(R2)-based specification limit of not more than 0.625% for individual specified degradation products (including Impurity-5, which corresponds to Impurity P) in the finished drug product (extended-release tablets), reflecting the higher allowable threshold in the formulated dosage form [2]. For comparison, the ICH Q3A(R2) guideline for new drug substances sets the identification threshold for individual impurities at 0.10% (for a maximum daily dose ≤2 g/day), meaning Impurity P's API limit of 0.15% is set just above this threshold, underscoring its recognized status as a qualified, characterized impurity that must nonetheless be rigorously controlled [3].

Specification limit API impurity control ICH Q3B Regulatory threshold

Chromatographic Relative Retention Time (RRT) Fingerprint: RRT 1.82 Resolution from Co-Eluting Symmetric Dimer

The asymmetric dimer impurity (Impurity P, Formula III) and the symmetric dimer impurity (Formula II) co-elute at an identical relative retention time of 1.82 under the UPLC conditions described in the Alembic patent [1]. During stability studies of fesoterodine fumarate at 40°C ± 2°C / 75% ± 5% RH, the inventors discovered that what initially appeared as a single impurity peak at RRT 1.82 actually comprised two distinct impurities; these were resolved only through preparative HPLC and individually identified by LC-MS and 1H/13C NMR spectroscopy as the symmetric and asymmetric dimer impurities, respectively [1]. For context, other known fesoterodine impurities exhibit clearly differentiated RRT values: Impurity-A (a dehydroxy impurity) is detected at RRT 0.25, Impurity-I at RRT 1.93, and Impurity-H at RRT 2.67 [1]. In the Kumar et al. (2021) HPLC method, a separate unknown impurity at RRT 1.37 was found to increase beyond the identification threshold during stability studies and required preparative HPLC isolation followed by MS and NMR structural elucidation [2]. The RRT 1.82 value is therefore a critical chromatographic identifier for Impurity P, distinguishing it from other process-related and degradation impurities within the fesoterodine impurity profile.

Relative retention time Chromatographic separation Co-elution Peak identity confirmation

Stability-Dependent Formation Kinetics: Impurity P Emerges Under Accelerated Storage as a Chemical Instability Marker

The asymmetric dimer impurity (Impurity P) is not present at initial (time-zero) analysis of fesoterodine fumarate API but emerges progressively under accelerated and long-term stability storage conditions [1]. The Alembic patent documents that the impurity at RRT 1.82 (later resolved into symmetric and asymmetric dimer impurities) was detected after 2–6 months of stability storage at 25°C ± 2°C / 60% ± 5% RH and was not observed during the initial analysis [1]. The formation is accelerated at elevated temperature and humidity: at 40°C ± 2°C / 75% ± 5% RH, both the symmetric and asymmetric dimer impurities were detected at RRT 1.82, and their coexistence was discovered only during preparative HPLC isolation [1]. Complementary forced degradation data from Sangoi et al. (2011) demonstrate that fesoterodine undergoes approximately 32% degradation in 2 mol L⁻¹ HCl and 95% degradation in 0.01 mol L⁻¹ NaOH, with multiple degradation products formed under oxidative, photolytic, and thermal stress conditions, establishing a comprehensive degradation pathway [2]. The photodegradation study by the same group showed that fesoterodine follows zero-order photodegradation kinetics with a rate constant k = 0.5503 min⁻¹ and half-life t₁/₂ = 46.92 min under UV-C irradiation (100–280 nm), with four new degradation products identified by LC-ESI-MS [3]. Impurity P thus serves as a sentinel stability marker whose appearance and growth trend must be tracked using a validated, stability-indicating analytical method.

Forced degradation Stability-indicating method Degradation kinetics Stress testing

Mass Spectrometric Molecular Ion (735.8 M+1) and NMR Fingerprint Data for Definitive Identity Confirmation

The asymmetric dimer impurity (Impurity P, Formula III) exhibits a characteristic protonated molecular ion at m/z 735.8 (M+1) by ESI-MS, which is indistinguishable from the symmetric dimer impurity (Formula II) by mass alone, necessitating NMR-based differentiation for definitive identity confirmation [1]. The Alembic patent provides comprehensive 1H and 13C NMR spectroscopic assignments for both the asymmetric and symmetric dimer impurities, enabling unambiguous structural discrimination [1]. For the asymmetric dimer (Impurity P), key diagnostic 1H NMR signals (CDCl3, 300 MHz) include two distinct singlets for the non-equivalent CH2-O protons at δ 4.24 and δ 4.34 ppm, two triplets for the methine CH-phenyl protons at δ 4.09 and δ 4.51 ppm, and characteristic resonances for the diisopropylamino methyl groups appearing as doublets of doublets at δ 1.332, 1.12, 1.08, and 0.89 ppm [1]. The 13C NMR (APT, CDCl3) spectrum confirms the isobutyrate carbonyl at δ 175.12 ppm, eight quaternary aromatic carbons in the range δ 132.46–155.34, twelve aromatic CH carbons at δ 118.32–128.44, and six NCH(CH3)2 methyl carbons at δ 18.88–20.54 [1]. Commercial suppliers (Daicel Pharma Standards, BOC Sciences, CATO) provide this impurity with a Certificate of Analysis documenting HPLC purity (>95%), 1H NMR, 13C NMR, IR, and MASS data, with additional characterization (e.g., 13C-DEPT) available upon request [2]. The vendor CoA data package directly supports regulatory filing requirements for impurity reference standard qualification per ICH Q6A and Q3A guidelines.

Mass spectrometry NMR characterization Identity confirmation CoA documentation

Impurity P as a System Suitability Marker in Validated HPLC Methods for ANDA Submission

The validated stability-indicating RP-HPLC method of Kumar et al. (2021) was specifically developed for the simultaneous quantification of two process-related impurities (Impurity-5, corresponding to Impurity P, and Impurity-2) and seven potential degradation products in fesoterodine fumarate extended-release tablets [1]. The method employs a Waters Symmetry C18 column (250 × 4.6 mm, 5 μm) maintained at 30°C with gradient elution using 0.05% trifluoroacetic acid in water (mobile phase A) and 90% of 0.02% TFA in methanol with 10% water (mobile phase B), with UV detection at 220 nm [1]. The method was validated per ICH Q2(R1) for specificity, precision, accuracy, linearity, ruggedness, robustness, and sensitivity [1]. Impurity-5 (Impurity P) was included in the accuracy (recovery) assessment over the range of 0.125% to 1.0% (relative to specification level) and in linearity evaluation, demonstrating acceptable recovery and correlation coefficient [1]. For comparison, an earlier validated stability-indicating LC method by Sangoi et al. (2011) achieved chromatographic separation of fesoterodine from its degradation products within 2.5 minutes on a monolithic C18 column, with detection at 208 nm and mobile phase composed of acetonitrile-methanol-0.03 mol L⁻¹ ammonium acetate (pH 3.8) (30:15:55, v/v/v), demonstrating the feasibility of high-throughput quality control analysis [2]. The incorporation of Impurity P as a resolved, quantifiable peak in validated HPLC methods enables its use as a system suitability marker for routine batch release and stability testing in QC laboratories.

System suitability Method validation ANDA Quality control

High-Value Application Scenarios for Fesoterodine Impurity P (CAS 1380491-71-3) Reference Standard


ANDA Submission: Impurity Profiling and Method Validation for Fesoterodine Fumarate Extended-Release Tablets

Generic drug manufacturers developing an ANDA for fesoterodine fumarate extended-release tablets (generic Toviaz®) require Impurity P as a co-quantified reference standard in the stability-indicating HPLC method per Kumar et al. (2021) [1]. The method explicitly includes Impurity-5 (Impurity P) among the nine specified impurities to be quantified in both release and stability samples, with a specification limit of not more than 0.625% [1]. Method validation requires Impurity P for accuracy (recovery) studies spanning 0.125% to 1.0% of the specification level, linearity demonstration, and system suitability testing [1]. Additionally, the ICH Q3A(R2) identification threshold of 0.10% and the Alembic patent API limit of 0.15% for dimeric impurities necessitate a qualified reference standard for demonstrating that the generic API impurity profile is comparable to or better than the Reference Listed Drug (RLD) [2][3].

Stability Study Monitoring: Quantification of Asymmetric Dimer Growth as a Shelf-Life Indicator

Per the Alembic patent findings, Impurity P (asymmetric dimer, Formula III) is not present at initial time-point analysis but appears after 2–6 months of storage at 25°C/60%RH and increases more rapidly at 40°C/75%RH [2]. Pharmaceutical QC laboratories conducting ICH Q1A(R2)-compliant long-term (25°C/60%RH), intermediate (30°C/65%RH), and accelerated (40°C/75%RH) stability studies on fesoterodine fumarate drug substance and drug product must use an authenticated Impurity P reference standard to establish baseline impurity levels, monitor growth trends, and confirm that the impurity content remains below the 0.15% API threshold or 0.625% drug product limit throughout the proposed shelf life [1][2]. The co-elution of symmetric and asymmetric dimers at RRT 1.82 further necessitates Impurity P for system suitability verification to ensure adequate chromatographic resolution [2].

Forced Degradation Studies: Structural Elucidation of Unknown Degradants Using Impurity P as a Reference Marker

During forced degradation (stress) studies conducted per ICH Q1A(R2) guidelines, fesoterodine generates multiple degradation products through acid/base hydrolysis, oxidation, photolysis, and thermal decomposition [4]. When unknown impurity peaks are observed in stressed sample chromatograms, Impurity P serves as a characterized reference marker for relative retention time (RRT) alignment, helping to exclude or confirm the presence of the asymmetric dimer among the stress degradants [2][4]. The photodegradation study demonstrates that fesoterodine undergoes 62.5% decomposition after 60 min of UV-C irradiation with zero-order kinetics (k = 0.5503 min⁻¹), producing four identifiable degradation products — Impurity P can be used as a retention time marker to differentiate dimeric degradation products from other photodegradants [5].

API Manufacturer Quality Control: Batch Release Testing Against the 0.15% Dimer Impurity Limit

Fesoterodine API manufacturers supplying to generic formulation developers must demonstrate that each batch complies with the 0.15% limit for combined symmetric and asymmetric dimer impurity content as disclosed in the Alembic reference marker patent [2]. Impurity P reference standard is required for: (a) HPLC system suitability testing to confirm adequate resolution from the co-eluting symmetric dimer, (b) construction of calibration curves for quantitative determination, and (c) peak identity confirmation through retention time matching and/or PDA peak purity analysis [1][2]. The comprehensive CoA provided by suppliers such as Daicel Pharma Standards (including 1H NMR, 13C NMR, IR, MASS, and HPLC purity data) supports the qualification of this reference standard per ICH Q6A requirements for specifications of new drug substances .

Quote Request

Request a Quote for Fesoterodine Related Impurity 8 (Fesoterodine Impurity P)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.